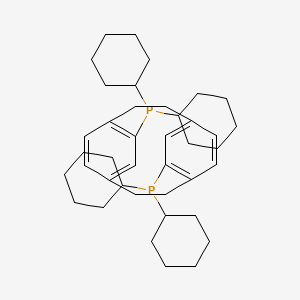
Me-4PACz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid: It is widely used in the field of perovskite solar cells due to its excellent hole transport properties and ability to form a stable interface with perovskite materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid involves the reaction of 3,6-dimethyl-9H-carbazole with a butyl phosphonic acid derivative. The reaction typically occurs under mild conditions, often involving a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid can be scaled up using continuous flow reactors. This method ensures consistent quality and high yield of the compound. The process involves the continuous mixing of reactants in a controlled environment, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid primarily undergoes substitution reactions due to the presence of the phosphonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce phosphonic acid oxides .
Scientific Research Applications
Chemistry: In chemistry, [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid is used as a hole transport material in organic solar cells and perovskite solar cells. It enhances the efficiency of these devices by improving charge transport and reducing recombination losses .
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into the potential biological and medicinal applications of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid. Its unique chemical properties make it a candidate for drug delivery systems and bioimaging .
Industry: In the industrial sector, [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid is used in the production of high-efficiency solar panels. Its ability to form stable interfaces with perovskite materials makes it an essential component in the manufacturing of next-generation photovoltaic devices .
Mechanism of Action
The mechanism of action of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid involves its ability to form a self-assembled monolayer on the surface of electrodes. This monolayer facilitates efficient hole transport by creating an energetically aligned interface with the perovskite absorber. The phosphonic acid group anchors the molecule to the electrode surface, while the carbazole moiety enhances charge transport .
Comparison with Similar Compounds
[4-(3,6-Dimethoxy-9H-carbazol-9-yl)butyl]phosphonic acid (MeO-4PACz): This compound has a methoxy group instead of a methyl group, which improves the wettability of the SAM on the electrode surface.
[4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (2PACz): This compound has a shorter alkyl chain, which affects its self-assembly properties and hole transport efficiency.
Uniqueness: [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid is unique due to its optimal balance of hydrophobicity and hole transport efficiency. Its ability to form stable and efficient interfaces with perovskite materials makes it superior to other SAM materials in terms of performance and stability .
Properties
CAS No. |
2747959-96-0 |
|---|---|
Molecular Formula |
C18H22NO3P |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-(3,6-dimethylcarbazol-9-yl)butylphosphonic acid |
InChI |
InChI=1S/C18H22NO3P/c1-13-5-7-17-15(11-13)16-12-14(2)6-8-18(16)19(17)9-3-4-10-23(20,21)22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H2,20,21,22) |
InChI Key |
ZNLXWYZMMYDGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)CCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide](/img/structure/B12513021.png)
![N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide](/img/structure/B12513024.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B12513026.png)
![N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12513033.png)
![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea](/img/structure/B12513051.png)





![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)
